molecular formula C23H23N3O3 B3960219 2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide

2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B3960219
M. Wt: 389.4 g/mol
InChI Key: XSOYFWRCADNDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1999 and has since been the subject of numerous scientific studies. In

Mechanism of Action

2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide 43-9006 works by inhibiting the activity of several kinases involved in cancer development and progression. Specifically, it inhibits the activity of Raf-1 and B-Raf, which are involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently activated in cancer cells and plays a critical role in tumor growth and survival. Additionally, this compound 43-9006 inhibits the activity of VEGFR, which is involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.
Biochemical and Physiological Effects
The inhibition of Raf-1, B-Raf, and VEGFR by this compound 43-9006 has several biochemical and physiological effects. It leads to the inhibition of MAPK signaling, which can result in decreased cell proliferation and increased apoptosis in cancer cells. Additionally, the inhibition of VEGFR can lead to decreased angiogenesis and tumor growth. This compound 43-9006 has also been shown to have immunomodulatory effects, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide 43-9006 has several advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have antitumor activity in a variety of cancer types, making it a promising candidate for further study. However, there are also limitations to its use in lab experiments. This compound 43-9006 has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide 43-9006. One area of interest is the development of more effective formulations that improve its solubility and bioavailability. Additionally, there is interest in exploring the use of this compound 43-9006 in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is ongoing research into the identification of biomarkers that can predict response to this compound 43-9006, which could help to identify patients who are most likely to benefit from treatment.

Scientific Research Applications

2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR), which are involved in the development and progression of cancer. This compound 43-9006 has been shown to have antitumor activity in a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

properties

IUPAC Name

2-[(4-propan-2-yloxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16(2)29-19-12-10-17(11-13-19)22(27)26-21-9-4-3-8-20(21)23(28)25-15-18-7-5-6-14-24-18/h3-14,16H,15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOYFWRCADNDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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